molecular formula C5H9ClN4 B14168605 2-(Aminomethyl)pyrimidin-4-amine hydrochloride CAS No. 1196145-19-3

2-(Aminomethyl)pyrimidin-4-amine hydrochloride

Cat. No.: B14168605
CAS No.: 1196145-19-3
M. Wt: 160.60 g/mol
InChI Key: XISBCIKMZAJVJA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyrimidin-4-amine hydrochloride typically involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in protozoan parasites, thereby exhibiting antitrypanosomal and antiplasmodial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A closely related compound with similar biological activities.

    4-Aminopyrimidine: Another derivative with potential therapeutic applications.

    2-(Pyridin-2-yl)pyrimidine: Known for its use in medicinal chemistry

Uniqueness

2-(Aminomethyl)pyrimidin-4-amine hydrochloride stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development .

Properties

CAS No.

1196145-19-3

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

2-(aminomethyl)pyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c6-3-5-8-2-1-4(7)9-5;/h1-2H,3,6H2,(H2,7,8,9);1H

InChI Key

XISBCIKMZAJVJA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)CN.Cl

Origin of Product

United States

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